molecular formula C20H38O3 B1609347 2-Hydroxyethyl oleate CAS No. 4500-01-0

2-Hydroxyethyl oleate

Cat. No.: B1609347
CAS No.: 4500-01-0
M. Wt: 326.5 g/mol
InChI Key: MUHFRORXWCGZGE-KTKRTIGZSA-N
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Description

2-Hydroxyethyl oleate is an ester of 2-hydroxyethanol and oleic acid . It is used for research and development purposes . The molecular formula of this compound is C20H38O3 .


Synthesis Analysis

The synthesis of this compound involves the esterification of oleic acid with 2-ethylhexanol . Another method involves the use of tris (2-hydroxyethyl) isocyanurate oleate and oleic acid tris (2-hydroxyethyl) isocyanurate phosphate ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 38 hydrogen atoms, and 3 oxygen atoms . It contains a total of 60 bonds, including 22 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

This compound is an ester of 2-hydroxyethanol and oleic acid . It has a hydroxyl group that can be used as a control in analysis experiments to measure the effect of other hydroxyl groups on reactions .

Scientific Research Applications

  • Biolubricant Production

    • 2-Hydroxyethyl oleate has been explored in the context of biolubricant production, using biodiesel as a starting material. This approach aims to provide a greener and cleaner alternative to oil-derived lubricants, potentially beneficial for biodiesel manufacturers in extending their product range and market potential, particularly in Eastern Europe (Kleinaitė et al., 2014).
  • Conversion of Plant Oils to Hydroxy Fatty Acids

    • The enzyme oleate hydratase from Stenotrophomonas nitritireducens has been studied for its ability to convert cis-9 polyunsaturated fatty acids (PUFAs) to 10-hydroxy fatty acids. This conversion is significant as hydroxy fatty acids serve as precursors for various products, including polymers, and additives in coatings and paintings. This enzyme's activity towards PUFAs indicates potential application in converting plant oils, which contain unsaturated fatty acids, to hydroxy fatty acids (Kang et al., 2017).
  • Kinetic and Thermodynamic Studies

    • Research on the kinetic and thermodynamic parameters of this compound synthesis provides insights into its potential industrial applications. For instance, a study on the synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase revealed that certain molar ratios and temperatures are optimal for high conversions, which is crucial for industrial scale-up (da Silva et al., 2020).
  • Improvement of Biolubricants

    • The impact of additives like tris (2-hydroxyethyl) isocyanurate oleate on the biodegradability and tribological performance of mineral lubricating oil has been explored. Such additives significantly enhance biodegradability and tribological properties, pointing towards their potential in developing eco-friendly lubricants (Ding et al., 2019).
  • Synthesis in Dense CO2

    • The hydroxychlorination of vegetable oils, including this compound, in dense CO2, is a novel area of research. This method offers an environmentally friendly alternative for polymerizable oil synthesis, crucial for various industrial applications (Saygi et al., 2006).
  • Tribological and Oxidation Properties

    • The tribological, oxidation, and low-temperature properties of 2-hydroxyethyl ole
    ate derivatives have been studied. These derivatives show potential as lubricating oil or fuel additives, given their enhanced anti-wear and friction-reducing properties at low concentrations, as well as improved low-temperature and thermo-oxidative stability .
  • Continuous Flow Synthesis

    • The synthesis of 2-ethylhexyl oleate using a continuous packed-bed bioreactor was investigated. This method, catalyzed by Candida antarctica lipase, highlights an efficient and scalable approach for the production of this compound derivatives, with potential industrial applications in continuous flow systems (da Silva et al., 2019).
  • Ionic Liquids Synthesis

    • The synthesis of 2-hydroxyethylammonium oleate and bis(2-hydroxyethyl)ammonium oleate ionic liquids, and the study of their physical properties, particularly the effect of temperature on their density, speed of sound, viscosity, and refractive index, open new avenues for applications in various sectors including lubricants and functional fluids (Alvarez et al., 2010).
  • Post-Polymerization Functionalization

    • Research on the controlled synthesis of side-chain oleic acid-containing polymers and their post-polymerization functionalization has revealed new insights into the design of renewable resource-derived macromolecular architectures. These findings are significant for practical applications in various fields, including paints, adhesives, and thermoplastics (Maiti et al., 2014).
  • Adsorption and Surface Modification

    • Studies on the hydroxylation behaviors of surfaces, such as α-quartz, and its effects on the adsorption of sodium oleate, provide insights into the interaction mechanisms among oxidized minerals, aqueous medium, and flotation reagents. This is crucial for understanding and improving processes in mineral extraction and processing industries (Zhang et al., 2019).

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl oleate is involved in the process of oleate β-oxidation, a metabolic pathway that breaks down unsaturated fatty acids . It interacts with enzymes such as oleate hydratases, which catalyze the addition of water to the carbon-carbon double bond of oleic acid to produce ®-10-hydroxystearic acid . The enzyme requires an FAD cofactor that functions to optimize the active site structure .

Cellular Effects

Studies on oleic acid, from which this compound is derived, suggest that it has protective effects against insulin resistance and cardiovascular diseases . Oleic acid has been shown to reduce inflammation and improve endothelial dysfunction in response to proinflammatory signals . It also reduces proliferation and apoptosis in vascular smooth muscle cells .

Molecular Mechanism

It is known that oleate hydratases, which interact with this compound, have a non-redox active FAD bound in their active site . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

One study found that tris (2-hydroxyethyl) isocyanurate oleate improved the biodegradability and tribological performances of mineral lubricating oil .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on fatty acids, including oleic acid, have shown that they can have varying effects at different dosages .

Metabolic Pathways

This compound is involved in the oleate β-oxidation pathway . This pathway involves the breakdown of unsaturated fatty acids, with oleate hydratases playing a key role .

Transport and Distribution

It is known that mass transport limitations can be a hurdle during reactions with whole-cell catalysts, particularly for enzymes converting bulky substrates such as oleate hydratases .

Subcellular Localization

Tools like DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins , which could potentially be used to predict the localization of enzymes that interact with this compound.

Properties

IUPAC Name

2-hydroxyethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHFRORXWCGZGE-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063498
Record name 2-Hydroxyethyl (9Z)-octadec-9-enoate
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Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid with a fatty odor; [BASF MSDS]
Record name Polyoxyethylene monoleate
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CAS No.

4500-01-0, 9004-96-0
Record name 2-Hydroxyethyl oleate
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Record name Ethylene glycol monooleate
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Record name 9-Octadecenoic acid (9Z)-, 2-hydroxyethyl ester
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Record name 2-Hydroxyethyl (9Z)-octadec-9-enoate
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Record name 2-hydroxyethyl oleate
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Record name Oleic acid, ethoxylated
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Record name GLYCOL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Glycol Oleate, also known as 2-Hydroxyethyl Oleate, is primarily researched for its function as an emulsifier and surfactant. This translates to applications in enhancing oil recovery [, ], formulating cosmetics [, , ], and creating drug delivery systems [, , ].

A: Glycol Oleate is an ester formed from the reaction of ethylene glycol and oleic acid. Its molecular formula is C20H38O3, and its molecular weight is 326.51 g/mol. While specific spectroscopic data isn't detailed in the provided research, the presence of characteristic ester bonds (C=O and C-O) would be observed through techniques like FTIR [].

A: The structure of Glycol Oleate, with its long hydrophobic (oleate) tail and hydrophilic (glycol) head, allows it to migrate to the surface of materials like polypropylene (PP). This migration reduces surface resistance and improves antistatic properties, as seen in PP/Glycol Oleate blends [].

A: Research indicates that Glycol Oleate with a higher molecular weight (around 4000 g/mol) exhibits superior antistatic properties compared to its lower molecular weight counterpart (around 600 g/mol) when added to PP []. This suggests that longer polyethylene glycol chains contribute to enhanced antistatic performance.

A: While specific evidence isn't provided in the extracts, research suggests caution when using Glycol Oleate with other chemicals due to its potential to enhance skin penetration []. This characteristic highlights the need for further investigation into its interactions with other compounds.

A: When incorporated into dry cleaning agents, Glycol Oleate acts as a surfactant, facilitating the removal of dirt and stains from clothes []. Its inclusion contributes to the development of environmentally friendly dry cleaning solutions.

A: Glycol Oleate can be sulfonated using sulfuric acid, yielding an anionic surfactant suitable for EOR applications []. This sulfonated form exhibits good surface activity, effectively reducing interfacial tension, a crucial factor in oil recovery.

A: Glycol Oleate, synthesized as Diethylene Glycol Oleate, functions effectively as an emulsifier for heavy oils []. It stabilizes the oil-water interface, preventing separation and ensuring long-term emulsion stability.

A: Inclusion of Glycol Oleate in ink formulations for digital copying machines enhances adhesion to various substrates, particularly polyolefin substrates []. It contributes to uniform ink application, resulting in clear and high-quality prints.

A: Research demonstrates the potential of Glycol Oleate in creating core-crosslinked micelles for drug delivery applications []. These micelles can encapsulate drugs, controlling their release and potentially enhancing their therapeutic efficacy.

A: Glycol Oleate, when incorporated into air filtration materials like those using pineapple leaf fibers, enhances the material's ability to capture lampblack particles []. This inclusion improves the filtration efficiency and contributes to cleaner air.

A: While specific data on the environmental impact of Glycol Oleate is limited in the provided research, its use in various applications necessitates a thorough assessment of its potential ecotoxicological effects and degradation pathways [].

A: The use of Glycol Oleate in various applications, particularly as a surfactant and emulsifier, aligns with green chemistry principles []. Its biodegradability and low toxicity profile contribute to the development of environmentally friendly products and processes.

A: Research explores the use of Glycol Oleate in nanocarriers designed to deliver antibiotics like rifampicin and co-trimoxazole for the treatment of brucellosis []. These nanocarriers aim to improve the efficacy of existing antibiotics.

A: Research shows that the addition of Glycol Oleate as a surfactant during the electrocoagulation process with iron electrodes can effectively remove sulfide and Chemical Oxygen Demand (COD) from crude oil wastewater []. This finding highlights its potential in wastewater treatment and environmental remediation.

A: The incorporation of Glycol Oleate into immersion liquids for treating rattan materials enhances their softness and facilitates the penetration of other beneficial components []. These components can impart desirable properties like fragrance, cooling, and antibacterial effects to the final rattan products.

A: Glycol Oleate, as a component of FDY spinning finishes, provides essential antistatic, wetting, and lubricating properties during the fiber spinning process []. These properties contribute to improved fiber quality and processing efficiency.

A: Research demonstrates the use of modified Glycol Oleate in the synthesis of homogeneous and transparent bulk nanocomposites []. These nanocomposites, incorporating quantum dots, exhibit promising optical properties for applications in areas like optical communication devices.

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